![molecular formula C18H20N2S B239099 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole CAS No. 1850-33-5](/img/structure/B239099.png)
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have a variety of physiological and biochemical effects.
Mécanisme D'action
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole is a selective inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole increases the levels of endocannabinoids, which are known to have a variety of physiological and biochemical effects. Endocannabinoids bind to cannabinoid receptors in the brain and body, resulting in a variety of effects, including pain relief, reduced inflammation, and improved mood.
Effets Biochimiques Et Physiologiques
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole has been shown to have a variety of biochemical and physiological effects, including increased levels of endocannabinoids, reduced pain and inflammation, improved mood, and neuroprotection. It has also been shown to have potential applications in the treatment of addiction, as endocannabinoids have been shown to play a role in the reward pathways of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole is its selectivity for FAAH, which allows for more precise control over the levels of endocannabinoids in the body. However, 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole has a relatively short half-life and must be administered frequently to maintain its effects. Additionally, its effects may vary depending on the individual and the specific condition being treated.
Orientations Futures
There are several potential future directions for research on 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole, including further studies on its potential applications in pain management, anxiety and depression, addiction, and neurodegenerative diseases. Additionally, there is a need for further research on the long-term effects and safety of 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole, as well as its potential interactions with other drugs and medications. Overall, 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole was first synthesized in 2003 by a team of researchers at the University of Urbino in Italy. The synthesis method involves several steps, including the reaction of 3-methyl-1H-indole with piperidine, followed by the addition of ethyl vinyl ketone and the reduction of the resulting imine with sodium borohydride. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole has been studied extensively for its potential therapeutic applications in a variety of fields, including pain management, anxiety and depression, addiction, and neurodegenerative diseases. It has been shown to increase the levels of endocannabinoids in the brain, which are known to have neuroprotective and anti-inflammatory effects.
Propriétés
Numéro CAS |
1850-33-5 |
|---|---|
Nom du produit |
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole |
Formule moléculaire |
C18H20N2S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-[1-(3-ethylidene-1-methylpiperidin-4-yl)ethenyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C19H24N2/c1-5-15-12-21(4)11-10-16(15)13(2)19-14(3)17-8-6-7-9-18(17)20-19/h5-9,16,20H,2,10-12H2,1,3-4H3 |
Clé InChI |
CENNZUCWKNUYFO-UHFFFAOYSA-N |
SMILES |
CC=C1CN(CCC1C(=C)C2=C(C3=CC=CC=C3N2)C)C |
SMILES canonique |
CC=C1CN(CCC1C(=C)C2=C(C3=CC=CC=C3N2)C)C |
Synonymes |
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



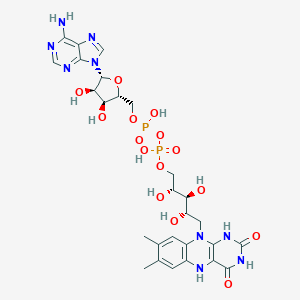
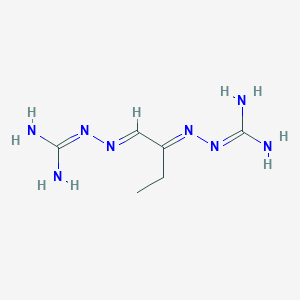
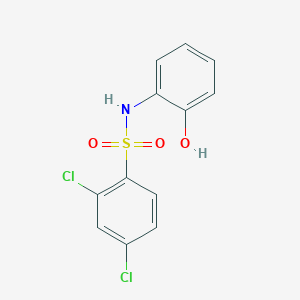
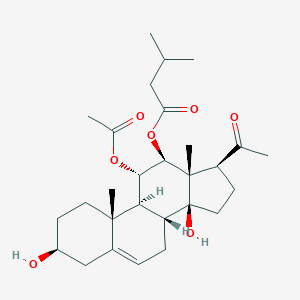
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)
![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)
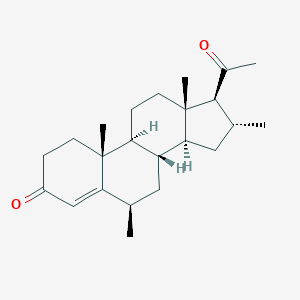
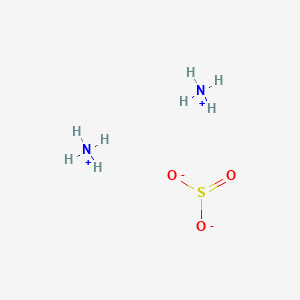
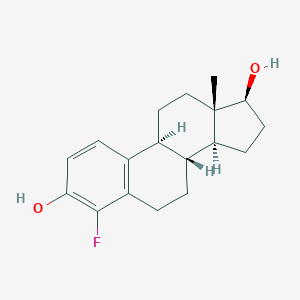

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)